3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide, also known as CFA, is a chemical compound that has been widely used in scientific research. CFA is a type of azetidine, which is a four-membered nitrogen-containing ring.
Mécanisme D'action
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide works by inhibiting the activity of an enzyme called fatty acid amide hydrolase (FAAH), which breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that play a role in pain sensation, inflammation, and other physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, this compound has been shown to reduce anxiety and depression-like behaviors in animal models. This compound has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for FAAH. However, this compound is also known to have some limitations, including its relatively short half-life and potential for off-target effects.
Orientations Futures
There are several future directions for research on 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of pain, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Méthodes De Synthèse
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 2-cyclopropylbenzimidazole with 4-fluorobenzylamine to form an intermediate, which is then reacted with a chloroacetyl azetidine derivative to yield this compound. The synthesis of this compound has been optimized to improve yields and purity.
Applications De Recherche Scientifique
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide has been used in a variety of scientific research applications, including drug discovery and development, as well as in studies of the central nervous system. This compound has been found to have analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
3-(2-cyclopropylbenzimidazol-1-yl)-N-(4-fluorophenyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c21-14-7-9-15(10-8-14)22-20(26)24-11-16(12-24)25-18-4-2-1-3-17(18)23-19(25)13-5-6-13/h1-4,7-10,13,16H,5-6,11-12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZQSHBWBRYWLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.